molecular formula C6H12O B11720958 4-Penten-2-ol, 4-methyl-, (S)-

4-Penten-2-ol, 4-methyl-, (S)-

Cat. No.: B11720958
M. Wt: 100.16 g/mol
InChI Key: KPHPTSMXBAVNPX-LURJTMIESA-N
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Description

The Academic Significance of Enantioenriched Secondary Alcohols

Enantioenriched secondary alcohols are of paramount importance in the field of organic chemistry. colab.wsresearchgate.net Their significance stems from their prevalence in a wide array of biologically active natural products and pharmaceutical agents. colab.wsresearchgate.net The specific three-dimensional arrangement of substituents around the chiral carbon atom in these alcohols is often crucial for their biological function.

The synthesis of these alcohols in high enantiomeric purity is a key objective in asymmetric synthesis. researchgate.net Methodologies to achieve this include the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and the use of chiral starting materials. colab.wsresearchgate.netCurrent time information in Bangalore, IN.wordpress.com The development of efficient and selective methods for the preparation of enantioenriched secondary alcohols is an active area of research, as it directly impacts the ability of chemists to construct complex chiral molecules with high precision. researchgate.net

Strategic Importance of (S)-4-Penten-2-ol, 4-methyl- in Modern Organic Chemistry Research

While extensive research dedicated solely to (S)-4-Penten-2-ol, 4-methyl- is not widespread, its strategic importance can be inferred from the reactivity of its racemic form and the applications of structurally similar chiral alcohols. The molecule possesses a stereocenter at the C2 position and a terminal double bond, making it a valuable chiral building block for the introduction of stereochemistry and further functionalization.

One of the notable reactions of racemic 4-methyl-4-penten-2-ol (B1580817) is the Prins reaction, where it reacts with aldehydes in the presence of an acid catalyst to form substituted tetrahydropyranols. google.com This reaction is of particular interest in the fragrance industry for the synthesis of various aromatic compounds. google.com The use of the enantiomerically pure (S)-enantiomer in such reactions would allow for the stereocontrolled synthesis of chiral tetrahydropyran (B127337) derivatives, which could have unique and desirable olfactory properties.

Furthermore, (S)-4-Penten-2-ol, 4-methyl- serves as an intermediate in the synthesis of other valuable chemical entities. For instance, the racemic alcohol is a precursor to 4-chloro-2-methyl-1-pentene, which is a component in the synthesis of 2-S-substituted pyrimidines investigated for their potential as antimetabolites in cancer therapy. chemicalbook.comresearchgate.net The use of the (S)-enantiomer in this synthetic route would lead to enantiomerically pure intermediates, which is often a requirement for pharmaceutical applications. The alcohol is also a known starting material for the preparation of certain insecticides. unl.pt

The strategic value of (S)-4-Penten-2-ol, 4-methyl- also lies in its potential as a chiral auxiliary, where its stereocenter can direct the stereochemical outcome of a reaction on a different part of the molecule, after which the auxiliary can be removed.

Compound Data

Below are tables detailing the properties of 4-Penten-2-ol (B1585244), 4-methyl- and a list of other chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of 4-Penten-2-ol, 4-methyl-

PropertyValueSource
Molecular FormulaC6H12O researchgate.netwikipedia.orglookchem.com
Molecular Weight100.16 g/mol researchgate.net
CAS Number (racemate)2004-67-3 chemicalbook.comresearchgate.netwikipedia.orglookchem.comchemicalbook.comwikipedia.org
CAS Number ((S)-enantiomer)94806-35-6
Boiling Point152.63 °C (estimate) researchgate.net
Density0.8489 g/cm³ (estimate) researchgate.net
Flash Point46.3 °C researchgate.net
AppearanceColorless liquid researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2S)-4-methylpent-4-en-2-ol

InChI

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h6-7H,1,4H2,2-3H3/t6-/m0/s1

InChI Key

KPHPTSMXBAVNPX-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC(=C)C)O

Canonical SMILES

CC(CC(=C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for S 4 Penten 2 Ol, 4 Methyl

Enantioselective Catalytic Approaches to (S)-4-Penten-2-ol, 4-methyl-

Catalytic methods that can precisely control stereochemistry are at the forefront of chiral alcohol synthesis. These approaches leverage chiral catalysts to transform prochiral substrates into enantioenriched products with high efficiency and atom economy.

Asymmetric hydrogenation of prochiral ketones is a powerful and widely utilized method for producing optically active secondary alcohols. nih.gov The primary precursor for (S)-4-Penten-2-ol, 4-methyl- via this route is the corresponding α,β-unsaturated ketone, 4-methyl-4-penten-2-one. The reaction involves the enantioselective addition of hydrogen across the carbonyl double bond, mediated by a chiral metal catalyst.

Ruthenium(II) complexes featuring chiral diphosphine and diamine ligands, pioneered by Noyori and others, are exceptionally effective for this transformation. liverpool.ac.uk These catalysts operate through a proposed six-membered transition state, which accounts for their high reactivity and stereoselectivity. nih.gov For the synthesis of (S)-4-Penten-2-ol, 4-methyl-, a catalyst system employing an (S)-configured chiral ligand would be required to selectively generate the desired alcohol enantiomer from 4-methyl-4-penten-2-one. The choice of ligands, such as BINAP in combination with a chiral diamine like DPEN, allows for fine-tuning of the catalyst's steric and electronic properties to achieve optimal enantioselectivity. nih.gov While specific data for the hydrogenation of 4-methyl-4-penten-2-one is sparsely detailed in foundational literature, the principles established for a vast range of ketones are directly applicable. liverpool.ac.ukajchem-b.com

Below is a representative table illustrating the expected performance of such catalytic systems based on analogous ketone reductions.

Catalyst SystemSubstrateConditionsYield (%)Enantiomeric Excess (ee %)
Ru(II)-(S)-BINAP/(S,S)-DPEN4-methyl-4-penten-2-oneH₂ (1-10 atm), Alcohol solvent, RT>95>98
Rh(I)-(R,R)-Et-DuPhosα,β-Unsaturated KetoneH₂ (50 psi), MeOH, RT>98>99
Ir-SpiroPAPRacemic α-substituted lactonesH₂ (mild), Base80-95up to 95

Table data is illustrative and based on the performance of these catalysts with similar substrates as reported in the literature. ajchem-b.com

An alternative to ketone reduction is the stereoselective construction of the C-C bond forming the alcohol's backbone. Asymmetric allylation, specifically the addition of a methallyl group to acetaldehyde (B116499), provides a direct route to 4-Penten-2-ol (B1585244), 4-methyl-. Chiral organoboranes have proven to be highly effective reagents for this purpose. york.ac.uk

The methodology developed by Brown and co-workers utilizes allyldialkylboranes derived from isopinocampheol, a chiral terpene. For the synthesis of (S)-4-Penten-2-ol, 4-methyl-, one would employ B-methallyldiisopinocampheylborane derived from (+)-α-pinene. This chiral borane (B79455) reacts with acetaldehyde at low temperatures (e.g., -78 °C) to furnish the desired (S)-homoallylic alcohol with exceptionally high enantiomeric purity. york.ac.uksemanticscholar.org The high degree of stereocontrol stems from the well-defined, chair-like transition state of the reaction. A key advantage of this method is that the chiral auxiliary is directly attached to the boron atom, leading to excellent transfer of chirality. york.ac.uk

Chiral ReagentAldehydeConditionsYield (%)Enantiomeric Excess (ee %)
B-methallyldiisopinocampheylborane (from (+)-α-pinene)AcetaldehydeEt₂O, -78 °C8096
B-allyldiisopinocampheylborane (from (+)-α-pinene)AcetaldehydeEt₂O, -78 °C7693

Data derived from studies on asymmetric allylboration. york.ac.uk

Related olefinic transformations, such as enantioselective olefin metathesis, offer more complex but potentially powerful routes, though they are less direct for a simple target like 4-Penten-2-ol, 4-methyl-. nih.gov

The field of organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. nih.gov While a direct organocatalytic route to (S)-4-Penten-2-ol, 4-methyl- is not prominently documented, analogous transformations suggest feasibility. For instance, chiral phosphoric acids or secondary amines could potentially catalyze the enantioselective addition of nucleophiles to enals or related substrates in a conjugate fashion, followed by carbonyl reduction. dicp.ac.cn

Transition-metal catalysis, beyond hydrogenation, offers diverse strategies. For example, the enantioselective addition of organometallic reagents to aldehydes is a classic transformation. A methallyl Grignard or organozinc reagent could be added to acetaldehyde in the presence of a chiral ligand complexed to a metal like titanium, zinc, or copper. The stereochemical outcome is dictated by the chiral environment created by the ligand. acs.org For instance, complexes derived from chiral amino alcohols or diamines have been shown to effectively catalyze the enantioselective addition of organozinc reagents to a variety of aldehydes.

Biocatalytic and Chemoenzymatic Pathways for (S)-4-Penten-2-ol, 4-methyl- Synthesis

Biocatalysis offers an environmentally benign and highly selective approach to chiral synthesis. nih.gov Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity. The synthesis of (S)-4-Penten-2-ol, 4-methyl- can be achieved through two primary biocatalytic strategies: the asymmetric reduction of a ketone or the kinetic resolution of a racemic alcohol.

Asymmetric Bioreduction : Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are capable of reducing 4-methyl-4-penten-2-one to the corresponding alcohol with high enantioselectivity. By selecting an appropriate enzyme that follows Prelog's rule, the (S)-alcohol can be obtained with high conversion and excellent enantiomeric excess. These enzymes utilize cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), which must be regenerated in situ for catalytic turnover. rsc.org

Enzymatic Kinetic Resolution : This approach starts with racemic 4-Penten-2-ol, 4-methyl-. An enzyme, typically a lipase (B570770), is used to selectively acylate one of the enantiomers. For example, Lipase B from Candida antarctica (CAL-B) could selectively acylate the (R)-enantiomer with an acyl donor like vinyl acetate (B1210297), leaving the desired (S)-4-Penten-2-ol, 4-methyl- unreacted. The separation of the resulting ester and the unreacted alcohol then yields the enantiopure (S)-alcohol. The maximum theoretical yield for this process is 50%.

Chemoenzymatic pathways combine the strengths of both chemical and biological catalysis. nih.govrsc.org A potential route could involve a metal-catalyzed isomerization of an achiral allylic alcohol to 4-methyl-4-penten-2-one, followed by an enzymatic asymmetric reduction in a one-pot sequence to yield (S)-4-Penten-2-ol, 4-methyl-. entrechem.com

Enzymatic MethodEnzymeSubstrateOutcome
Asymmetric ReductionKetoreductase (Prelog-selective)4-methyl-4-penten-2-one(S)-4-Penten-2-ol, 4-methyl- (>99% ee, >95% conversion)
Kinetic ResolutionLipase (e.g., CAL-B)(±)-4-Penten-2-ol, 4-methyl-(S)-4-Penten-2-ol, 4-methyl- (>99% ee, ~50% yield)

Table represents typical outcomes for these biocatalytic methods.

Multicomponent and Cascade Reactions Leading to Chiral Pentenols

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in synthetic efficiency. While specific multicomponent reactions for the direct synthesis of (S)-4-Penten-2-ol, 4-methyl- are not common, the principles can be applied. For example, aldol (B89426) cascade reactions have been developed for the synthesis of complex polypropionate structures, which share the alternating methyl- and hydroxyl-group motif. nih.gov A hypothetical cascade could be initiated by the conjugate addition of a nucleophile to an unsaturated system, which then generates an enolate that is trapped by an aldehyde, all under the control of a single chiral catalyst to set the stereochemistry.

Retrosynthetic Disconnections and Precursor Strategies for (S)-4-Penten-2-ol, 4-methyl- and its Derivatives

Retrosynthetic analysis is a problem-solving technique for designing synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. rsc.orgairitilibrary.comnih.gov For (S)-4-Penten-2-ol, 4-methyl-, two primary retrosynthetic disconnections guide the synthetic strategies discussed.

Disconnection I: Carbonyl Reduction

The most straightforward disconnection is at the C-O bond of the hydroxyl group, which leads to a functional group interconversion (FGI). This identifies the prochiral ketone, 4-methyl-4-penten-2-one, as the key precursor. This precursor is readily accessible through various methods, including the aldol condensation of acetone (B3395972) and acetaldehyde followed by dehydration. The forward synthesis then relies on the asymmetric reduction strategies outlined in sections 2.1.1 and 2.2.

Disconnection II: C3-C4 Bond Formation

A second powerful disconnection is of the C3-C4 bond. This breaks the molecule into two synthons: an acetaldehyde synthon (electrophile) and a methallyl anion synthon (nucleophile). In the forward direction, this corresponds to the asymmetric allylation strategies discussed in section 2.1.2. The key precursors are acetaldehyde and a methallyl organometallic reagent, such as methallylmagnesium chloride or a chiral methallylborane. The stereochemistry is controlled by a chiral catalyst or a chiral auxiliary attached to the methallyl reagent.

These two disconnections represent the most logical and widely practiced approaches to synthesizing chiral homoallylic alcohols like (S)-4-Penten-2-ol, 4-methyl-, forming the basis for the development of the advanced catalytic and biocatalytic methodologies.

Stereochemical Principles and Mechanistic Investigations in Reactions Involving S 4 Penten 2 Ol, 4 Methyl

Enantiocontrol and Diastereoselective Induction in Transformations

The stereocenter in (S)-4-Penten-2-ol, 4-methyl- can exert significant influence on the stereochemical course of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. One of the most prominent reactions of this substrate class is the Prins cyclization, an acid-catalyzed condensation with an aldehyde to form substituted tetrahydropyrans.

The proton-catalyzed reaction between 4-methyl-4-penten-2-ol (B1580817) and various aldehydes typically yields 2,4,6-trisubstituted tetrahydropyran (B127337) structures. colab.wsnih.gov The stereochemical outcome of this cyclization is governed by a chair-like transition state, where the substituents preferentially occupy equatorial positions to minimize steric strain. This generally results in the formation of the all-cis diastereomer as the major product. nih.gov When using the enantiopure (S)-alcohol, the C4-methyl and the C6-substituent (derived from the aldehyde) in the resulting tetrahydropyran ring are expected to be cis to each other.

However, the transfer of chirality from the starting alcohol to the product is not always perfect. Studies on analogous enantioenriched homoallylic alcohols have shown that racemization can occur during the reaction. nih.govresearchgate.net This loss of optical purity is often attributed to the formation of stabilized carbocation intermediates that can undergo reversible processes, such as the 2-oxonia-Cope rearrangement, before the final product is formed. nih.govresearchgate.net

The Prins cyclization of 4-methyl-4-penten-2-ol has been investigated with different aldehydes and catalysts, leading to the formation of fragrant tetrahydropyranols. The selectivity of these reactions is highly dependent on the reaction conditions.

AldehydeCatalystMajor Product(s)Key FindingReference(s)
BenzaldehydeProton acidSubstituted tetrahydropyranols and dihydropyransProducts' constitution and configuration determined spectroscopically. colab.ws
IsovaleraldehydeHeteropoly acids (e.g., phosphotungstic acid)2-Isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol (Florol)Water as a solvent increases selectivity by hydrolyzing catalyst-carbocation intermediates. colab.ws
Various aldehydesTrifluoroacetic acid (TFA)4-Hydroxy-2,3,6-trisubstituted tetrahydropyransReaction proceeds with the creation of three new stereocenters in a single step. researchgate.net

In addition to cyclizations, the chiral backbone of (S)-4-Penten-2-ol, 4-methyl- can be used to induce asymmetry in other transformations. For instance, asymmetric methallylboration reactions using chiral boranes derived from enantiopure precursors provide a powerful route to tertiary homoallylic alcohols with high enantioselectivity. The reaction of acetophenone (B1666503) with a chiral methallylborane reagent, for example, produces (S)-4-Methyl-2-phenyl-4-penten-2-ol with 96% enantiomeric excess (ee). scispace.com

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the precise mechanism of reactions involving (S)-4-Penten-2-ol, 4-methyl- is crucial for optimizing reaction conditions and predicting stereochemical outcomes. Kinetic analyses and isotopic labeling studies are powerful tools for this purpose.

The mechanism of the Prins reaction has been a subject of considerable investigation. Density Functional Theory (DFT) calculations on model systems suggest that the reaction can proceed through multiple pathways. One proposed mechanism involves the concerted, rate-determining formation of a 1,3-diol, which can then either undergo elimination to form an allylic alcohol or be converted to a hemiacetal intermediate that subsequently cyclizes to a 1,3-dioxane. beilstein-journals.org The classical mechanism, however, invokes a stepwise pathway through an oxocarbenium ion intermediate. nih.gov

Isotopic labeling experiments provide direct evidence for proposed mechanistic steps. In a related iron-catalyzed Prins-Peterson reaction, an ¹⁸O-labeled aldehyde was utilized. The observation of the ¹⁸O label in the triphenylsilanol (B1683266) byproduct confirmed that the oxygen atom from the aldehyde was involved in the final elimination step, supporting the proposed mechanism. ull.es

ReactionMethodFindingImplicationReference(s)
Prins ReactionDFT CalculationsIdentification of a hemiacetal intermediate and a concerted path to a 1,3-diol.Challenges the traditional carbocation-centric mechanism under certain conditions. beilstein-journals.org
Prins-Peterson Reaction¹⁸O-Isotopic LabelingConfirmed the aldehyde's oxygen is eliminated in the silyl (B83357) byproduct.Provides direct evidence for the proposed Peterson-type elimination pathway. ull.es
PyrolysisKinetic StudyUnimolecular decomposition via a six-membered cyclic transition state.Elucidates the mechanism of thermal decomposition. lookchem.com
Pd(II)-catalyzed IsomerizationKinetic & Deuterium LabelingDetailed kinetics of oxypalladation and bond cleavage steps.Provides fundamental understanding of Wacker-type catalytic cycles. acs.orgacs.org

The Role of Chiral Auxiliaries and Ligands in Stereochemical Outcome

While substrate control can be effective, the use of external chiral sources, such as chiral auxiliaries and ligands, often provides a more general and powerful strategy for achieving high stereoselectivity. alfa-chemistry.com A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemistry of a reaction, after which it is removed. A chiral ligand coordinates to a metal catalyst and creates a chiral environment, inducing enantioselectivity.

In the context of synthesizing molecules like (S)-4-Penten-2-ol, 4-methyl-, catalytic asymmetric methods are paramount. For instance, the synthesis of the related (S)-1-(phenylmethoxy)-4-penten-2-ol can be achieved via the catalytic asymmetric allylation of an aldehyde with allyltributylstannane, using a chiral catalyst system composed of (S)-1,1'-bi-2-naphthol (BINOL) and titanium tetraisopropoxide. evitachem.com This approach generates the chiral alcohol with high enantiomeric excess.

Chiral auxiliaries, such as Oppolzer's camphorsultam, are widely used to control the stereochemistry of various transformations. researchgate.net For example, in the catalytic hydrogenation of a 4-methyl itaconate derivative bearing a camphorsultam auxiliary, the Crabtree's catalyst delivered one diastereomer in 84% yield, while a conjugate reduction using n-Bu₃SnH yielded the opposite diastereomer in 70% yield, demonstrating that the choice of reagent can completely reverse the stereochemical outcome. researchgate.net

For reactions involving 4-methyl-4-penten-2-ol itself, a chiral ligand on a transition metal catalyst could be employed to achieve kinetic resolution, where one enantiomer of the racemic alcohol reacts much faster than the other. Alternatively, in a reaction like an intramolecular Wacker-type cyclization, a chiral palladium catalyst could control the facial selectivity of the nucleophilic attack on the alkene, leading to a highly enantioenriched cyclized product even from the racemic starting material.

Chiral Reagent/SystemReaction TypeSubstrate ClassStereochemical OutcomeReference(s)
(S)-BINOL / Ti(O-i-Pr)₄Asymmetric AllylationAldehydesHigh ee (>88%) in the synthesis of chiral homoallylic alcohols. evitachem.com
(1S)-(−)-2,10-CamphorsultamCatalytic Hydrogenation4-Methyl itaconate derivativeHigh diastereoselectivity (less polar diastereomer, 84% yield). researchgate.net
(1S)-(−)-2,10-CamphorsultamConjugate Reduction4-Methyl itaconate derivativeHigh diastereoselectivity (more polar diastereomer, 70% yield). researchgate.net
Chiral Azetidine LigandDiethylzinc AdditionAldehydesHigh ee (up to 100%) in the formation of chiral secondary alcohols. researchgate.net
Chiral B-Methallyl-9-BBNAsymmetric AllylborationKetonesHigh ee (74–96%) in the synthesis of tertiary homoallylic alcohols. scispace.com

Advanced Analytical Methodologies for Stereochemical and Structural Research of S 4 Penten 2 Ol, 4 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structural connectivity of molecules. For assigning the absolute configuration of a chiral secondary alcohol like (S)-4-Penten-2-ol, 4-methyl-, a common and reliable NMR-based method is the Mosher's ester analysis. nih.govumn.eduspringernature.com This method does not directly analyze the alcohol but rather its diastereomeric esters formed by reaction with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu

The process involves two separate reactions where the alcohol of unknown configuration is esterified with both the (R)- and (S)-enantiomers of Mosher's acid, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by using the more reactive Mosher's acid chloride. umn.edustackexchange.com This creates a pair of diastereomers. Due to their different spatial arrangements, the protons in these diastereomers experience different magnetic environments, leading to distinct chemical shifts in their ¹H NMR spectra. umn.eduspringernature.com

The key to the analysis is the comparative analysis of these spectra. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed chiral center, the absolute configuration of the original alcohol can be deduced. nih.gov A consistent sign (positive or negative) for the Δδ values on one side of the molecule versus the other, when applied to an established conformational model of the MTPA esters, allows for unambiguous assignment of the (S) or (R) configuration at the carbinol carbon. umn.edustackexchange.com It is important to note that the chemical shift of the oxymethine proton (the proton on the carbon bearing the hydroxyl group) is generally not used in this analysis due to its erratic shifts. stackexchange.com

Table 1: Hypothetical ¹H NMR Data for Mosher's Ester Analysis of 4-Penten-2-ol (B1585244), 4-methyl-

Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H1 (CH3)1.251.28+0.03
H3a2.302.25-0.05
H3b2.452.40-0.05
H5 (CH3)1.701.68-0.02
H6a (=CH2)4.754.74-0.01
H6b (=CH2)4.804.79-0.01

Note: This table presents hypothetical data for illustrative purposes.

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Excess Determination

Chiral chromatography is an essential technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.govresearchgate.net This is particularly important in asymmetric synthesis to assess the effectiveness of a reaction in producing the desired enantiomer. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be adapted for chiral separations.

For volatile compounds like 4-Penten-2-ol, 4-methyl-, chiral GC is a highly effective method. nih.gov The separation is achieved by using a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.cz The enantiomers interact differently with the chiral environment of the column, leading to different retention times. The separated enantiomers are then detected, and the ratio of their peak areas in the chromatogram allows for the calculation of the enantiomeric excess. Mass spectrometry detection (GC-MS) provides additional structural confirmation based on the mass-to-charge ratio of the eluting compounds and their fragmentation patterns. plos.org In some cases, derivatization of the alcohol, for instance by trifluoroacetylation, can enhance the interaction with the CSP and improve separation. nih.gov

Chiral HPLC is another powerful tool for enantiomeric separation. uma.esresearchgate.net Similar to GC, it employs a chiral stationary phase. For alcohols, polysaccharide-based columns are often effective. The enantiomeric mixture is passed through the column, and the differential interaction with the CSP leads to separation. The separated enantiomers are typically detected by a UV or fluorescence detector. uma.es The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers.

Table 2: Representative Chiral GC and HPLC Conditions

ParameterChiral GC-MSChiral HPLC
Column Chiraldex G-TAChiralpak AD-H
Stationary Phase Trifluoroacetylated gamma-cyclodextrinAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase/Carrier Gas HeliumHexane/Isopropanol (90:10)
Flow Rate 1 mL/min0.5 mL/min
Detector Mass SpectrometerUV (210 nm)

Note: These are representative conditions and may require optimization for the specific compound.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Studies

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with polarized light and are fundamental in determining absolute configuration. bruker.com

Vibrational Circular Dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.comjascoinc.com Since enantiomers have mirror-image VCD spectra, this technique provides a fingerprint for a specific absolute configuration. faccts.de For a molecule like (S)-4-Penten-2-ol, 4-methyl-, a VCD spectrum can be experimentally measured and compared to a spectrum predicted by quantum chemical calculations for the (S) configuration. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. researchgate.netscm.com

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. encyclopedia.pub Chiral molecules without a strong chromophore, like simple alcohols, may not show a strong ECD signal. ull.es However, the absolute configuration can be determined by derivatizing the alcohol to introduce a chromophore, for example, by forming a benzoate (B1203000) ester. encyclopedia.pubull.es The interaction between the newly introduced chromophore and the existing chiral center can produce a characteristic ECD spectrum, often analyzed using the exciton (B1674681) chirality method, which relates the sign of the ECD signal to the spatial arrangement of the chromophores. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. slideshare.net The shape of the ORD curve, particularly in the region of an absorption band (known as the Cotton effect), is characteristic of the absolute configuration. mgcub.ac.in A positive or negative Cotton effect, where the optical rotation rapidly changes, crosses zero, and then changes again in the opposite direction, can be correlated with the stereochemistry of the molecule. mgcub.ac.in Enantiomers will display mirror-image ORD curves. mgcub.ac.in

Table 3: Comparison of Chiroptical Spectroscopy Techniques

TechniquePrincipleInformation Provided
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightAbsolute configuration, conformational analysis
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis lightAbsolute configuration (often requires derivatization)
Optical Rotatory Dispersion (ORD) Variation of optical rotation with wavelengthAbsolute configuration, Cotton effect analysis

X-ray Crystallography of Derivatized Forms for Stereochemical Confirmation

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. tcichemicals.comnih.gov However, obtaining a single crystal of a low-molecular-weight, often liquid, compound like 4-Penten-2-ol, 4-methyl- can be challenging.

To overcome this, the alcohol is often converted into a crystalline derivative. tcichemicals.com This involves reacting the alcohol with a suitable chiral or achiral reagent to form a solid ester or other derivative that crystallizes more readily. mdpi.com For determining the absolute configuration, it is particularly useful to introduce a "heavy atom" (an atom with a high atomic number, like bromine or sulfur) into the derivatizing agent. tcichemicals.commdpi.com

The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of all atoms. When a heavy atom is present, the phenomenon of anomalous dispersion can be used to unambiguously determine the absolute configuration of the chiral centers in the molecule without reference to any other chiral compound. tcichemicals.com The determined absolute configuration of the derivative then directly confirms the absolute configuration of the original alcohol.

Table 4: Common Derivatizing Agents for X-ray Crystallography of Alcohols

Derivatizing AgentResulting DerivativeKey Feature for Analysis
p-Bromobenzoyl chloridep-Bromobenzoate esterHeavy bromine atom for anomalous dispersion
(1S)-(-)-Camphanic chlorideCamphanate esterKnown absolute configuration of the reagent acts as an internal reference
Phthalic anhydride (B1165640) derivativesPhthalate esterCan improve crystallinity

Strategic Applications of S 4 Penten 2 Ol, 4 Methyl in Complex Molecule Synthesis

(S)-4-Penten-2-ol, 4-methyl- as a Chiral Building Block in Natural Product Synthesis

The defined stereochemistry of (S)-4-Penten-2-ol, 4-methyl- makes it a valuable chiral synthon for constructing complex natural products. Its structure as a homoallylic alcohol is particularly suited for participating in powerful cyclization reactions to form key structural motifs found in nature.

One of the most significant reactions for homoallylic alcohols is the Prins cyclization, a Lewis or Brønsted acid-catalyzed reaction with a carbonyl compound that typically yields substituted tetrahydropyrans. wordpress.comthieme-connect.deresearchgate.net The proton-catalyzed interaction of 4-methyl-4-penten-2-ol (B1580817) with aldehydes has been shown to afford a series of substituted tetrahydropyranols. colab.ws These tetrahydropyran (B127337) rings are ubiquitous scaffolds in a vast array of bioactive natural products. researchgate.netresearchgate.net

The strategic value of this reaction is the ability to translate the chirality of the alcohol into the stereocenters of the resulting cyclic ether. While specific total syntheses employing (S)-4-Penten-2-ol, 4-methyl- are not extensively documented in a survey of the literature, the utility of analogous chiral homoallylic alcohols is well-established. For instance, related synthons are used in the stereoselective synthesis of natural products like (±)-centrolobine. researchgate.net The reaction of the related compound, 4-penten-1-ol (B13828), can lead to products with a high degree of internal 1,3-asymmetric induction. thieme-connect.de The structural features of (S)-4-Penten-2-ol, 4-methyl- position it as an ideal candidate for similar complex syntheses, where its stereocenter can direct the formation of new chiral centers in the target molecule.

Table 1: Potential Natural Product Scaffolds Accessible from (S)-4-Penten-2-ol, 4-methyl- This table is illustrative, based on reactions of analogous compounds.

Reaction Type Carbonyl Partner Resulting Scaffold Relevance to Natural Products
Prins Cyclization Aldehyde (e.g., Benzaldehyde) Substituted Tetrahydropyran Core structure of numerous polyketide natural products, ionophore antibiotics, and marine toxins. colab.wsresearchgate.net
Ene Reaction Activated Carbonyl Functionalized Acyclic Chain A key C-C bond-forming reaction for assembling complex acyclic precursors.

Integration into Methodologies for Active Pharmaceutical Ingredient (API) Precursor Development

(S)-4-Penten-2-ol, 4-methyl- serves as a crucial intermediate in the synthetic pathways leading to precursors for active pharmaceutical ingredients (APIs). Its most notable application is in the development of antimetabolites for cancer therapy. chemicalbook.comlookchem.com

The racemic form, 4-methyl-4-penten-2-ol, is a documented intermediate for the synthesis of 4-Chloro-2-methyl-1-pentene. chemicalbook.comlookchem.com This halogenated derivative is a key building block for creating 2-S-substituted pyrimidines. chemicalbook.comlookchem.com These pyrimidine (B1678525) analogues function as antimetabolites of nucleic acid precursors. chemicalbook.comlookchem.com In medicinal chemistry, antimetabolites are compounds that are structurally similar to natural metabolites and can interfere with metabolic pathways, often by inhibiting key enzymes. mdpi.com Pyrimidine antimetabolites, for example, can disrupt the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells, a hallmark of cancer. chemicalbook.comresearchgate.net

The use of the enantiomerically pure (S)-form of 4-penten-2-ol (B1585244), 4-methyl- in this pathway allows for the synthesis of enantiomerically pure downstream intermediates and APIs, which is often critical for achieving desired therapeutic efficacy and minimizing off-target effects.

Table 2: Synthetic Pathway to API Precursors

Step Starting Material Reagent/Condition Product Application of Product
1 (S)-4-Penten-2-ol, 4-methyl- Chlorinating Agent (e.g., SOCl₂) (S)-4-Chloro-2-methyl-1-pentene Key Halogenated Intermediate chemicalbook.comlookchem.com
2 (S)-4-Chloro-2-methyl-1-pentene Pyrimidine-2-thiol 2-S-substituted Pyrimidine Derivative Precursor for Nucleic Acid Antimetabolites chemicalbook.comlookchem.com

Utility in the Construction of Novel Chiral Ligands and Catalysts

The bifunctional nature of (S)-4-Penten-2-ol, 4-methyl-, possessing both a stereogenic center with a hydroxyl group and a polymerizable/functionalizable alkene, makes it an excellent scaffold for the development of new chiral ligands for asymmetric catalysis. Chiral alcohols are foundational starting materials for many classes of privileged ligands.

The hydroxyl group can be readily converted into other coordinating functionalities. For example, it can be transformed into an amine to create amino-alcohol ligands, or it can be used to form an oxazoline (B21484) ring, a key component of widely used BOX (bis-oxazoline) and PHOX (phosphine-oxazoline) ligands. The terminal double bond offers a secondary site for modification. It can be used to attach the ligand to a solid support or polymer, or it can be functionalized through reactions like hydroboration, oxidation, or metathesis to introduce additional coordinating atoms or steric bulk.

While direct examples of ligands synthesized from this specific molecule are not prevalent in the surveyed literature, the potential is evident from related structures. For instance, (S)-1-(Phenylmethoxy)-4-penten-2-ol is a known building block used in catalytic asymmetric allylation reactions, highlighting the utility of this structural class. evitachem.com The development of chiral ligands from readily available chiral alcohols is a cornerstone of modern asymmetric synthesis. researchgate.netfrontiersin.org

Table 3: Potential Chiral Ligands Derivable from (S)-4-Penten-2-ol, 4-methyl-

Ligand Class Proposed Synthetic Transformation Potential Application in Asymmetric Catalysis
Amino Alcohol Ligands Conversion of -OH to an amino group (-NR₂) via mesylation and substitution. Catalytic addition of organozinc reagents to aldehydes.
PHOX-type Ligands Conversion of -OH to an oxazoline ring and phosphination of an aryl group attached via the alkene. Palladium-catalyzed asymmetric allylic alkylation.
Chiral Diene Ligands Esterification of the -OH group with a second unsaturated moiety. Rhodium-catalyzed asymmetric additions.

| Immobilized Ligands | Polymerization or grafting via the terminal alkene after converting the -OH to a ligand moiety. | Heterogeneous catalysis for improved recyclability. |

Application in Advanced Polymer and Material Science Research

The structural features of (S)-4-Penten-2-ol, 4-methyl- are highly relevant to advanced polymer and material science. The "4-methyl-pentene" backbone is the basis for the high-performance thermoplastic Poly(4-methyl-1-pentene) (PMP). mdpi.comtandfonline.com PMP is known for its exceptional properties, including high transparency, low density, high thermal stability, and excellent gas permeability, which leads to its use in specialized applications like medical equipment and gas-permeable membranes. mdpi.comresearchgate.net

Research has demonstrated the successful copolymerization of the PMP monomer, 4-methyl-1-pentene (B8377) (4M1P), with functional comonomers like 4-penten-1-ol (4P1O) using metallocene catalysts. expresspolymlett.comresearchgate.net The incorporation of the hydroxyl-containing comonomer was shown to modify the polymer's properties, such as its melting temperature and crystalline structure. expresspolymlett.comresearchgate.net

By analogy, (S)-4-Penten-2-ol, 4-methyl- can be utilized as a chiral, functional comonomer in polymerization reactions with 4M1P. This would introduce both hydroxyl functionality and chirality directly into the PMP polymer backbone. Such functionalized, chiral polymers could have novel applications:

Reactive Polymers: The hydroxyl groups can serve as sites for post-polymerization modification, allowing for the grafting of other molecules or the creation of cross-linked materials.

Chiral Stationary Phases: The chiral centers integrated into the polymer backbone could be used to create materials for enantioselective separations in chromatography.

Modified Material Properties: The introduction of a chiral comonomer can disrupt the polymer's crystallinity, altering its mechanical, thermal, and optical properties in a controlled manner. researchgate.net The acetate (B1210297) derivative of 4-methyl-4-penten-2-ol has also been noted for its potential use in the development of new polymers and coatings. ontosight.ai

Table 4: Predicted Impact of (S)-4-Penten-2-ol, 4-methyl- as a Comonomer on Polymer Properties (Based on Analogy with Poly(4M1P-co-4P1O))

Polymer Property Base Polymer (PMP) Predicted Effect of Comonomer Rationale
Functionality Non-polar, inert C-H bonds Introduction of reactive -OH groups Allows for post-polymerization modification and changes in surface properties. ontosight.ai
Chirality Achiral Introduction of stereogenic centers Creates potential for chiral recognition applications.
Melting Temp (Tm) ~233 °C Decrease in Tm The comonomer disrupts the crystalline packing of the polymer chains. expresspolymlett.comresearchgate.net

| Crystallinity | Semicrystalline | Altered crystal form and degree of crystallinity | The comonomer's structure can influence the preferred crystal packing (e.g., Form I vs. Form II). expresspolymlett.comresearchgate.net |

Theoretical and Computational Chemistry Approaches to S 4 Penten 2 Ol, 4 Methyl

Quantum Chemical Calculations for Conformational Analysis and Energetic Stability

The flexibility of (S)-4-Penten-2-ol, 4-methyl-, arising from rotation around its single bonds, results in a complex potential energy surface with multiple conformational isomers (conformers). Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for identifying these stable conformers and determining their relative energetic stabilities.

The process typically begins with a systematic search of the conformational space to locate all possible energy minima. For a given conformer, the geometry is optimized to find the lowest energy structure. Functionals such as B3LYP are commonly employed, often with basis sets like 6-311+G(d,p) or aug-cc-pVTZ, to achieve a balance between computational cost and accuracy. frontiersin.orgresearchgate.net Studies on similar chiral alcohols, such as perillyl alcohol, have successfully used DFT to identify numerous stable rotamers and even intermolecular structures like dimers and trimers. researchgate.net

Table 1: Hypothetical Relative Energies of Stable Conformers of (S)-4-Penten-2-ol, 4-methyl- Calculated at the B3LYP/6-311+G(d,p) Level

Conformer Relative Energy (ZPVE-corrected, kcal/mol) Predicted Boltzmann Population at 298 K (%)
Conf-1 0.00 45.2
Conf-2 0.25 29.8
Conf-3 0.98 10.5
Conf-4 1.50 4.7

| Others | > 2.00 | < 10.0 |

This table is illustrative and presents expected data from a typical conformational analysis. The values are not from a specific published study on this exact molecule but are representative of such calculations.

Molecular Dynamics Simulations for Understanding Reaction Pathways and Intermediates

While quantum chemical calculations excel at describing static structures, molecular dynamics (MD) simulations provide insights into the dynamic processes of chemical reactions. For the synthesis of (S)-4-Penten-2-ol, 4-methyl-, MD simulations can be used to explore reaction mechanisms, identify key transition states, and understand the role of the solvent and catalyst.

For instance, the formation of the related compound 4-penten-2-ol (B1585244) via the dehydration of 2,4-pentanediol (B147393) over an acid catalyst has been studied computationally. rsc.org Such studies identify crucial intermediates, like surface alkoxides, and determine the activation barriers for different reaction steps, such as dehydration and isomerization. rsc.org Applying this to the synthesis of (S)-4-Penten-2-ol, 4-methyl-, MD simulations, particularly ab initio MD which uses quantum mechanical calculations to determine forces at each step, could model the enantioselective addition of an allyl group to an aldehyde. acs.org These simulations can reveal the detailed atomic motions during the bond-forming event and elucidate how a chiral catalyst steers the reaction toward the desired (S)-enantiomer. The simulations can track the formation and lifetime of intermediates and transition states, providing a complete energetic profile of the reaction pathway. rsc.org

Prediction of Spectroscopic Properties and Chiroptical Signatures

Computational methods are powerful tools for predicting a wide range of spectroscopic properties, which is particularly valuable for stereochemical assignment. frontiersin.org By comparing computationally predicted spectra with experimental data, the absolute configuration of a chiral molecule like (S)-4-Penten-2-ol, 4-methyl- can be determined with high confidence. researchgate.net

NMR Spectroscopy: The gauge-including atomic orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). frontiersin.org By calculating the NMR spectra for both the (S) and (R) enantiomers (or various diastereomers if applicable) and comparing them to the experimental spectrum, one can assign the correct relative and absolute configuration. frontiersin.org

Vibrational Spectroscopy (IR and Raman): The harmonic vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated for each stable conformer. rsc.org The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. The sensitivity of certain vibrational modes, such as the OH stretch, to the local molecular environment makes this technique a sensitive probe of conformation. rsc.org

Chiroptical Spectroscopy (VCD and ECD): For chiral molecules, chiroptical techniques are paramount. Vibrational circular dichroism (VCD), the differential absorption of left and right circularly polarized infrared light, provides rich structural information. researchgate.netresearchgate.net Electronic circular dichroism (ECD) is its analogue in the UV-visible region. researchgate.net DFT calculations can reliably predict VCD and ECD spectra. frontiersin.org The determination of absolute configuration is often achieved by comparing the experimental VCD or ECD spectrum with the calculated spectrum for one enantiomer (e.g., the (S)-enantiomer). A match confirms the configuration, while a mirror-image spectrum indicates the opposite enantiomer. This combined experimental and theoretical approach is one of the most reliable methods for assigning absolute stereochemistry to chiral molecules in solution. science.gov

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Key Mode in (S)-4-Penten-2-ol, 4-methyl-

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹, Scaled) Deviation (cm⁻¹)
O-H Stretch 3635 3638 +3
C=C Stretch 1650 1647 -3

| C-O Stretch | 1152 | 1155 | +3 |

This table is a representative example of how calculated data are compared to experimental results. The accuracy shown is typical for modern DFT methods like B3LYP or M06-2X with appropriate basis sets and scaling factors. rsc.orgresearchgate.net

Computational Design of Catalytic Systems for (S)-4-Penten-2-ol, 4-methyl- Synthesis

One of the most impactful applications of computational chemistry is in the rational design of catalysts for asymmetric synthesis. researchgate.net The synthesis of enantiomerically pure homoallylic alcohols like (S)-4-Penten-2-ol, 4-methyl- typically relies on chiral catalysts. researchgate.net Computational modeling is essential for understanding the origin of enantioselectivity and for designing new, more efficient catalysts. nih.govbeilstein-journals.org

The process involves modeling the reaction's transition state, which is the highest energy point along the reaction coordinate that determines the product's stereochemistry. nih.gov DFT calculations are used to build models of the transition states for the formation of both the (S) and (R) products. These models include the substrate, the reagent, and the chiral catalyst.

By comparing the calculated energies of the diastereomeric transition states (ΔG‡), chemists can predict the enantiomeric excess (ee) of the reaction. A lower energy barrier for the transition state leading to the (S)-product implies it will be the major product. These calculations can reveal the specific non-covalent interactions, such as hydrogen bonds or π-stacking, that stabilize the favored transition state and are responsible for stereodifferentiation. nih.govbeilstein-journals.org This knowledge allows for the targeted modification of the catalyst structure—for example, by changing substituents on a BINOL ligand or a thiourea (B124793) catalyst—to enhance these stabilizing interactions and thus improve the enantioselectivity of the synthesis. nih.govacs.org

Emerging Research Directions and Future Perspectives for S 4 Penten 2 Ol, 4 Methyl

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of enantiomerically pure compounds like (S)-4-Penten-2-ol, 4-methyl- is traditionally resource-intensive. Modern research is actively pursuing more sustainable methods that align with the principles of green chemistry, focusing on biocatalysis, renewable feedstocks, and the use of recyclable catalysts.

Biocatalytic Methods: Enzymes offer a highly selective and environmentally benign route to chiral alcohols. Key biocatalytic strategies include:

Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic 4-methyl-4-penten-2-ol (B1580817). researchgate.net In this process, the enzyme selectively acylates one enantiomer (typically the (R)-enantiomer), allowing for the separation of the unreacted (S)-enantiomer. encyclopedia.pub For instance, lipase (B570770) QLM-catalyzed transesterification has been shown to effectively resolve racemic alcohols, achieving high enantiomeric excess (ee) for both the resulting ester and the recovered alcohol, especially at low temperatures. encyclopedia.pub

Asymmetric Reduction: Ketoreductases (KREDs) or alcohol dehydrogenases can reduce the corresponding prochiral ketone, 4-methyl-4-penten-2-one, to yield (S)-4-Penten-2-ol, 4-methyl- directly with high enantioselectivity. researchgate.net This approach is highly efficient, often achieving excellent yields and ee values greater than 99%. The required cofactor (e.g., NADPH) can be regenerated in situ using a sacrificial substrate like glucose, making the process more economically viable. researchgate.net

Use of Renewable Feedstocks: A core principle of green chemistry is the use of renewable starting materials. google.com Research is exploring pathways to synthesize precursors to allylic alcohols from biomass. bohrium.com For example, terpenes or other bio-derived molecules could potentially serve as starting points for producing the carbon skeleton of 4-methyl-4-penten-2-ol, reducing the reliance on petrochemical feedstocks like acetaldehyde (B116499) and isobutylene. google.comresearchgate.net Photobiocatalytic cascades have been developed to convert renewable fatty acids into chiral secondary alcohols, demonstrating the potential of integrating biocatalysis with renewable resources. nih.gov

Heterogeneous and Recyclable Catalysts: To minimize waste and improve cost-effectiveness, research is focused on developing solid-supported catalysts that can be easily recovered and reused.

Solid Acid Catalysts: The initial synthesis of racemic 4-methyl-4-penten-2-ol can be achieved using solid acid catalysts, which are easily filtered out from the reaction mixture for reuse. researchgate.net

Immobilized Enzymes and Metal Catalysts: Both enzymes (like Novozym® 435, an immobilized lipase B from Candida antarctica) and metal complexes can be anchored to solid supports. researchgate.netmdpi.com This not only simplifies product purification but also enhances catalyst stability, making them suitable for green processes like continuous-flow systems. numberanalytics.comresearchgate.net Molybdenum-based catalysts have been used for allylic functionalization in green solvents like ethanol (B145695) and can be recycled multiple times without significant loss of activity. nih.gov

Green Synthesis StrategyCatalyst/Enzyme ExampleKey Advantage
Biocatalytic Kinetic Resolution Lipase QLMHigh enantioselectivity for separating (S)- and (R)-enantiomers. encyclopedia.pub
Biocatalytic Asymmetric Reduction Ketoreductase (KRED)Direct synthesis of the (S)-enantiomer with very high ee. researchgate.net
Renewable Feedstocks Synthesis from biomass-derived precursorsReduces dependence on fossil fuels. bohrium.com
Recyclable Catalysis Immobilized Novozym® 435 / Heterogeneous Mo-catalystsSimplifies purification, reduces waste, and allows for catalyst reuse. researchgate.netnih.gov

Integration with Continuous Flow and Automated Synthesis Technologies

The transition from traditional batch processing to continuous flow and automated synthesis represents a major leap forward in chemical manufacturing, offering improved safety, consistency, and efficiency.

Continuous Flow Synthesis: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For the synthesis of chiral alcohols, this technology is particularly advantageous:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, minimizing risks associated with exothermic reactions or hazardous intermediates.

Improved Efficiency: Telescoped continuous flow processes, where multiple reaction steps are connected in sequence without intermediate purification, can significantly shorten synthesis times. nih.gov

Catalyst Compatibility: In chemoenzymatic processes like dynamic kinetic resolution (DKR), the enzyme and the metal racemization catalyst can be incompatible in a batch reactor. mdpi.com In a flow system, they can be packed into separate beds or layers within a column, allowing the reaction to proceed efficiently. encyclopedia.pubmdpi.com Recent work on the DKR of allylic alcohols in a packed-bed flow reactor demonstrated the production of chiral esters in high yields (88–92%) and excellent enantioselectivity (96–99% ee) with residence times of only 30–60 minutes. encyclopedia.pubmdpi.com

Automated Synthesis Platforms: Automated platforms, controlled by computer algorithms, can perform complex synthetic sequences with minimal human intervention. ucla.edu These systems can accelerate the discovery and optimization of reaction conditions for synthesizing (S)-4-Penten-2-ol, 4-methyl- and its derivatives.

High-Throughput Experimentation (HTE): Automated platforms enable the rapid screening of catalysts, solvents, and reaction conditions in parallel, drastically reducing the time required for process development. ucla.edu

Democratization of Synthesis: The development of low-cost, accessible automated synthesis platforms allows for the rapid and reliable production of building blocks like chiral alcohols, even in non-specialist laboratories. researchgate.net

Iterative Synthesis: Automated systems have been developed for iterative cross-coupling reactions to build complex molecules from chiral building blocks, a process that could be applied to derivatives of (S)-4-Penten-2-ol, 4-methyl-. google.com

Exploration of Novel Derivatizations for Expanded Synthetic Utility

The value of (S)-4-Penten-2-ol, 4-methyl- lies in its potential to be converted into a wide array of other useful molecules. Research continues to uncover new derivatization reactions that expand its synthetic utility.

Formation of Heterocycles: The structure of 4-methyl-4-penten-2-ol is well-suited for intramolecular cyclization reactions. A key example is the Prins cyclization , where the alcohol reacts with an aldehyde under acidic catalysis to form substituted tetrahydropyranol derivatives. ucla.edu These products are valuable in the fragrance industry and can be further modified.

Conversion to Other Functional Groups: The hydroxyl and alkene groups are reactive handles for introducing new functionalities.

Allylic Substitution: The alcohol can be converted into a good leaving group, allowing for substitution reactions. For example, it is a known intermediate in the synthesis of 4-Chloro-2-methyl-1-pentene . acs.orgacs.org This chlorinated derivative is a precursor for synthesizing 2-S-substituted pyrimidines, which act as antimetabolites in cancer therapy. acs.org

Allylic Oxidation and Esterification: The allylic position can be oxidized to form chiral allylic esters, which are important intermediates in organic synthesis. researchgate.net

Synthesis of Natural Products: The related compound (S)-4-penten-2-ol is used in the synthesis of bioactive natural products like goniothalamin (B1671989) and massoia lactone through reactions like allylboration and ring-closing metathesis. scirp.org These strategies are directly applicable to derivatizing (S)-4-Penten-2-ol, 4-methyl- to create complex molecular architectures.

Derivatization ReactionReagent/CatalystProduct TypeApplication Area
Prins Cyclization Aldehydes, Acid CatalystSubstituted TetrahydropyransFragrances ucla.edu
Chlorination Thionyl Chloride / similarAllylic ChloridesPharmaceutical Intermediates acs.org
Allylic Oxidation Peresters, Cu-catalystChiral Allylic EstersSynthetic Building Blocks researchgate.net
Ring-Closing Metathesis Grubbs CatalystCyclic CompoundsNatural Product Synthesis scirp.org

Advanced Methodologies for Stereoisomeric Analysis in Complex Chemical Mixtures

Ensuring the enantiomeric purity of (S)-4-Penten-2-ol, 4-methyl- is critical for its use in stereoselective synthesis. While chiral chromatography is the standard, more advanced and rapid analytical techniques are emerging to handle complex samples and provide deeper structural insights.

Advanced Chromatographic Techniques:

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that uses supercritical CO₂ as the main mobile phase. chromatographyonline.com It often provides faster analysis times and different selectivity compared to HPLC. chromatographyonline.comafmps.be The use of modern ultra-high-performance supercritical fluid chromatography (UHPSFC) instruments further enhances resolution and speed, making it ideal for high-throughput screening. afmps.be

Gas Chromatography (GC): Chiral GC, using columns with cyclodextrin-based stationary phases, is highly effective for analyzing volatile chiral alcohols. nih.gov Derivatization of the alcohol to its corresponding acetate (B1210297) ester can often improve the separation factor between enantiomers. nih.govscience.gov

NMR Spectroscopy with Chiral Agents: Nuclear Magnetic Resonance (NMR) can provide rapid determination of enantiomeric excess without requiring chromatographic separation.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added directly to the NMR sample of the racemic alcohol. It forms transient diastereomeric complexes with each enantiomer, causing their signals (e.g., the carbinol proton) to appear at different chemical shifts in the ¹H NMR spectrum. acs.orgnih.gov The ratio of the integrals of these separate peaks directly corresponds to the enantiomeric ratio. acs.org

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with a chiral derivatizing agent to form a stable pair of diastereomers, which can then be distinguished by NMR. Agents for ³¹P-NMR are particularly effective due to the large chemical shift dispersion of the phosphorus nucleus, leading to clear signal separation. nih.gov

Mass Spectrometry (MS) for Chiral Analysis: While MS is inherently "chiral-blind," it can be used for enantiomeric analysis when coupled with a chiral element.

Coupling with Chiral Chromatography: LC-MS and SFC-MS are standard techniques where the mass spectrometer serves as a highly sensitive and selective detector for the separated enantiomers. nih.govscirp.org

Tandem Mass Spectrometry (MS/MS): In the "kinetic method," a chiral selector is used to form diastereomeric complex ions in the gas phase. The fragmentation patterns and rates of these ions in a collision cell can differ, allowing for the quantification of the enantiomers. researchgate.netunipd.itpolyu.edu.hk This method is very fast and tolerant of impurities. researchgate.net

Analytical TechniquePrincipleKey Advantage
Supercritical Fluid Chromatography (SFC) Separation using a chiral stationary phase and a supercritical fluid mobile phase. chromatographyonline.comFast analysis, reduced organic solvent use, complementary selectivity to HPLC. afmps.be
NMR with Chiral Solvating Agents (CSAs) In-situ formation of diastereomeric complexes leading to distinct NMR signals for each enantiomer. nih.govRapid analysis without derivatization or chromatographic separation. acs.org
Tandem Mass Spectrometry (Kinetic Method) Different fragmentation rates of diastereomeric gas-phase ions. unipd.itHigh speed, high sensitivity, and tolerance to impure samples. researchgate.net
High-Throughput Fluorescence Assay Formation of diastereomeric complexes with distinct fluorescence properties. nih.govEnables rapid screening of thousands of samples in microplates. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-4-methyl-4-penten-2-ol in laboratory settings?

  • Methodological Answer : Synthesis typically involves Steglich esterification or modified coupling reactions. For example, model studies using racemic 4-penten-2-ol and carboxylic acids (e.g., 2-methylbenzoic acid) can optimize reaction conditions. Catalysts like DMAP or DCC may improve yields, but iterative testing is required to avoid side reactions. Purification via fractional distillation (>98% purity by GC) is critical .
  • Key Data : GC purity thresholds (>98%), bp 134–137°C, and molecular weight 100.16 g/mol .

Q. How can researchers validate the structural identity of (S)-4-methyl-4-penten-2-ol?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra for allylic alcohol signals (δ ~4.0–5.5 ppm for protons, δ ~60–80 ppm for carbons).
  • GC-MS : Compare retention indices and fragmentation patterns with reference libraries (e.g., NIST Mass Spectral Database) .
  • IR : Confirm hydroxyl (O-H stretch ~3200–3600 cm1^{-1}) and alkene (C=C stretch ~1640 cm1^{-1}) groups.

Q. What safety protocols are essential for handling (S)-4-methyl-4-penten-2-ol?

  • Methodological Answer :

  • PPE : Chemical-resistant gloves (JIS T 8116), organic vapor respirators (JIS T 8152), and safety goggles (JIS T 8147) .
  • Storage : Keep in flame-resistant cabinets at 15–25°C, away from oxidizers and ignition sources. Monitor for peroxide formation during long-term storage .
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid water spray due to flammability .

Advanced Research Questions

Q. How can reaction pathways involving (S)-4-methyl-4-penten-2-ol be mechanistically elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Track 18^{18}O in hydroxyl groups during esterification to confirm nucleophilic acyl substitution mechanisms.
  • Computational Modeling : Use DFT calculations to predict transition states and regioselectivity in allylic alcohol reactions .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps .

Q. What strategies optimize enantiomeric purity in (S)-4-methyl-4-penten-2-ol synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ Sharpless asymmetric epoxidation or enzymatic resolution (e.g., lipases) to enhance enantioselectivity.
  • Chromatographic Separation : Use chiral GC columns (e.g., Cyclodextrin-based) or HPLC with cellulose derivatives .
  • Racemization Studies : Test thermal/acidic conditions to identify stability thresholds for enantiomeric integrity .

Q. How should researchers resolve contradictions in spectral data for (S)-4-methyl-4-penten-2-ol?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR, GC-MS, and IR with reference standards from PubChem or NIST.
  • Alternative Assignments : Re-examine coupling constants in 1^1H NMR for stereochemical discrepancies (e.g., allylic vs. vinylic protons) .
  • Collaborative Verification : Share raw data with independent labs to confirm peak assignments .

Q. What experimental designs mitigate instability of (S)-4-methyl-4-penten-2-ol under reactive conditions?

  • Methodological Answer :

  • Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Stability Screening : Use TGA/DSC to identify decomposition temperatures (>150°C) and avoid thermal stress .
  • Additive Stabilizers : Introduce radical inhibitors (e.g., BHT) to suppress peroxide formation during storage .

Q. How can researchers design scalable synthetic routes for (S)-4-methyl-4-penten-2-ol without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous reactors to control exothermic reactions and improve reproducibility.
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, catalyst loading, solvent polarity) .
  • Green Chemistry : Replace traditional solvents (DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) .

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